3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol
Brand Name: Vulcanchem
CAS No.: 115509-32-5
VCID: VC0040446
InChI: InChI=1S/C11H14FN5O3/c12-5-4(1-18)8(19)9(20)7(5)17-3-16-6-10(13)14-2-15-11(6)17/h2-5,7-9,18-20H,1H2,(H2,13,14,15)/t4-,5+,7+,8+,9-/m1/s1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(C3F)CO)O)O)N
Molecular Formula: C11H14FN5O3
Molecular Weight: 283.26 g/mol

3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol

CAS No.: 115509-32-5

Main Products

VCID: VC0040446

Molecular Formula: C11H14FN5O3

Molecular Weight: 283.26 g/mol

3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol - 115509-32-5

CAS No. 115509-32-5
Product Name 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol
Molecular Formula C11H14FN5O3
Molecular Weight 283.26 g/mol
IUPAC Name (1S,2R,3R,4S,5S)-3-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)cyclopentane-1,2-diol
Standard InChI InChI=1S/C11H14FN5O3/c12-5-4(1-18)8(19)9(20)7(5)17-3-16-6-10(13)14-2-15-11(6)17/h2-5,7-9,18-20H,1H2,(H2,13,14,15)/t4-,5+,7+,8+,9-/m1/s1
Standard InChIKey LFSGVDMIBZBPPJ-JKBCRHRPSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H]([C@@H]3F)CO)O)O)N
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(C3F)CO)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(C3F)CO)O)O)N
Synonyms 3-adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol
6'-fluoroaristeromycin
F-C-Ado
PubChem Compound 189917
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator